molecular formula C25H22FNO3S B2496793 1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one CAS No. 866867-08-5

1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

Cat. No. B2496793
CAS RN: 866867-08-5
M. Wt: 435.51
InChI Key: PJTACHDJYBQPJX-UHFFFAOYSA-N
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Description

The compound “1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . The presence of the tosyl (p-toluenesulfonyl) group suggests that this compound might be used as an intermediate in organic synthesis, as tosyl groups are often used as protecting groups for amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, substituted at the 1-position with a 2,5-dimethylbenzyl group, at the 6-position with a fluorine atom, and at the 3-position with a tosyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom might increase the compound’s stability and lipophilicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If it’s being used as a pharmaceutical, for example, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, future work might involve exploring its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-16-5-9-21(10-6-16)31(29,30)24-15-27(14-19-12-17(2)4-7-18(19)3)23-11-8-20(26)13-22(23)25(24)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTACHDJYBQPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylbenzyl)-6-fluoro-3-tosylquinolin-4(1H)-one

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